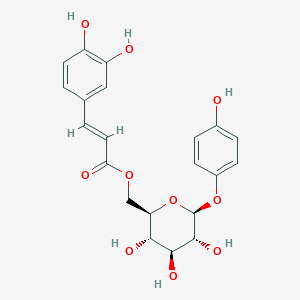

6-O-Caffeoylarbutin

描述

Structure

3D Structure

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDLKCAZJZRCW-CTPWMPFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347718 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136172-60-6 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-O-Caffeoylarbutin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to 6-O-Caffeoylarbutin, a natural phenolic glycoside with significant potential in dermatological and pharmaceutical applications.

Chemical Structure and Properties

This compound is a derivative of arbutin where a caffeoyl group is attached at the 6-position of the glucose moiety. This structural modification enhances its biological activity compared to its parent compound, arbutin.

Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| CAS Number | 136172-60-6 |

| Molecular Formula | C21H22O10 |

| Molecular Weight | 434.4 g/mol |

| SMILES | C1=CC(=CC=C1O)O[C@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O">C@@HO |

| InChI | InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1 |

| InChIKey | OONDLKCAZJZRCW-CTPWMPFQSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical Description | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |

| Melting Point | Data not available for this compound. The isomer 2-O-Caffeoylarbutin has a melting point of 165 °C.[3] | N/A |

| pKa | Data not available | N/A |

Spectroscopic Data

While several studies confirm the structural elucidation of this compound using NMR spectroscopy, the specific ¹H and ¹³C NMR chemical shift data were not available in the reviewed literature.[4] LC-MS/MS data is available, showing a precursor ion [M-H]⁻ at m/z 433.1137.[1]

Biological Activity

This compound exhibits potent biological activities, primarily as a tyrosinase inhibitor and an antioxidant, making it a compound of interest for applications in skin lightening and protection against oxidative stress.

Enzyme Inhibition

| Enzyme | Inhibition Type | IC50 Value (µM) | Source |

| Mushroom Tyrosinase (Monophenolase) | Competitive | 1.114 ± 0.035 | |

| Mushroom Tyrosinase (Diphenolase) | Competitive | 95.198 ± 1.117 | |

| α-Glucosidase | - | 38.38 ± 1.84 µg/mL | [5] |

| Pancreatic Lipase | - | 97.56 ± 7.53 µg/mL | [5] |

Antioxidant Activity

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds. | [5] |

| ABTS Radical Scavenging | Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds. | [5] |

| Mitochondrial Lipid Peroxidation Inhibition | 86.4% decrease in TBARS at 0.1mM | [6] |

Cytotoxicity

| Cell Line | IC50 Value (µM) | Source |

| A375 (Human Melanoma) | 313.001 | |

| HaCaT (Human Keratinocyte) | >400 |

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of this compound from Vaccinium dunalianum

This protocol is adapted from methodologies described for the isolation of phenolic compounds from plant materials.[4]

Workflow for Isolation

Caption: Isolation workflow for this compound.

Detailed Steps:

-

Plant Material Preparation: Air-dry the leaves of Vaccinium dunalianum at room temperature and grind them into a fine powder.

-

Extraction: Extract the powdered leaves with 80% aqueous methanol using an ultrasonic bath. Perform the extraction multiple times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Column Chromatography (Diaion HP-20): Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute with a gradient of methanol in water to perform initial fractionation.

-

Column Chromatography (Sephadex LH-20): Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.

-

Column Chromatography (Silica Gel): Perform final purification on a silica gel column using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.[7][8]

Experimental Workflow

Caption: Workflow for tyrosinase inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the this compound solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

-

Measurement:

-

Measure the absorbance at 475 nm using a microplate reader.

-

A control is run without the inhibitor.

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Cellular Melanin Content Assay in B16F10 Cells

This protocol describes the quantification of melanin content in B16F10 melanoma cells after treatment with this compound.[9][10]

Detailed Steps:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control for melanogenesis stimulation.[11]

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[11]

-

-

Measurement:

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

-

Normalization:

-

Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the melanin content to the total protein content to account for differences in cell number.

-

Signaling Pathway

This compound exerts its depigmenting effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.

Melanin Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of the melanin synthesis pathway by this compound.

References

- 1. This compound | C21H22O10 | CID 15689808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:136172-60-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2-O-Caffeoylarbutin | C21H22O10 | CID 131751154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of 2 New 6−<i>O</i>−caffeoylglucosides from the Leaves of <i>Vaccinium dunalianum</i> [xnldxb.ns.swfu.edu.cn]

- 5. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 6-O-Caffeoylarbutin: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-O-Caffeoylarbutin, a promising natural compound with significant therapeutic and cosmeceutical potential. This document details its natural origins, presents quantitative data on its prevalence in various plant sources, and offers comprehensive experimental protocols for its isolation and purification. Furthermore, it elucidates the key signaling pathways associated with its biological activity, providing a foundation for future research and development.

Natural Sources of this compound

This compound, a phenolic glycoside, is predominantly found in plants of the Ericaceae family, with Vaccinium dunalianum Wight, commonly known as Quezui Tea, being the most significant source. It has also been identified in other plants, including those from the Viburnum and Veronica genera. The concentration of this compound varies considerably depending on the plant species, the specific part of the plant, and geographical location.

Quantitative Analysis of this compound in Plant Materials

The following table summarizes the quantitative data available for the content of this compound in various plant sources. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC).

| Plant Species | Plant Part | Compound Content (% of Dry Weight or Extract) | Analytical Method | Reference(s) |

| Vaccinium dunalianum Wight | Dried Leaf Buds | Up to 31.76% | RP-HPLC | [1][2][3][4] |

| Vaccinium dunalianum Wight | Dried Leaf Buds | ~22% (by yield from extraction) | Not specified | [3][4] |

| Vaccinium dunalianum Wight | Polyphenol Extract from Leaves | 34.45% (relative content) | Not specified | [1] |

| Vaccinium dunalianum Wight | Crude Extract (CE) from Buds | Most abundant component | UHPLC-ESI-HRMS/MS | [1] |

| Vaccinium dunalianum Wight | Purified Extract (PM) from Buds | Most abundant component | UHPLC-ESI-HRMS/MS | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant materials typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from various published methodologies.

General Extraction Procedures

The initial step involves the extraction of crude phenolic compounds from the dried and powdered plant material.

Protocol 1: Maceration with Aqueous Ethanol/Methanol

-

Plant Material Preparation: Air-dry the plant material (e.g., leaf buds of V. dunalianum) and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 50-90% (v/v) aqueous ethanol or 70% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically performed at room temperature with constant stirring for 24-48 hours or under reflux for shorter durations (e.g., 2-4 hours).

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Plant Material Preparation: Prepare the plant material as described in Protocol 1.

-

Extraction: Suspend the powdered plant material in 70% methanol. Perform extraction using an ultrasonic bath at a specified frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).

-

Filtration and Concentration: Process the extract as described in Protocol 1.

Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a crucial step for the purification of this compound. A combination of different chromatographic techniques is often employed for optimal separation.

Step 1: Initial Fractionation using Macroporous Resin or Silica Gel

-

Macroporous Resin (e.g., D101):

-

Dissolve the crude extract in water and load it onto a pre-equilibrated D101 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar compounds.

-

Elute the phenolic compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions rich in this compound.

-

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).

-

Load the dried extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol 100:0 to 80:20).

-

Collect fractions and analyze them by TLC to pool the fractions containing the target compound.

-

Step 2: Fine Purification using Sephadex LH-20 and/or Reversed-Phase Chromatography

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the partially purified fraction rich in this compound in methanol.

-

Load the solution onto a Sephadex LH-20 column pre-swollen and equilibrated with methanol.

-

Elute the column with methanol. This technique separates compounds based on molecular size and polarity.

-

Collect and analyze fractions to isolate this compound.

-

-

Reversed-Phase (RP-C18) Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC):

-

Dissolve the further purified fraction in the mobile phase.

-

Inject the sample onto an RP-C18 column.

-

Elute with a gradient of methanol or acetonitrile in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm or 325 nm.

-

Collect the peak corresponding to this compound.

-

Final Purification and Characterization

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure. The final purification step often involves recrystallization from a suitable solvent (e.g., water or aqueous ethanol) to obtain a crystalline solid with high purity (>90%). The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its unique chemical structure, combining the functionalities of both arbutin and caffeic acid. Its primary reported activities are tyrosinase inhibition and antioxidant effects.

Inhibition of Melanogenesis via Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, it effectively reduces melanin production, making it a valuable agent for skin whitening and treating hyperpigmentation disorders. The proposed mechanism involves competitive or mixed-type inhibition of tyrosinase.

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Antioxidant Signaling Pathway

The caffeoyl moiety in this compound is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in various skin aging processes and diseases. The antioxidant mechanism is likely mediated through the modulation of cellular signaling pathways such as the MAPK pathway, which is known to be influenced by other caffeic acid derivatives.

Caption: Postulated antioxidant signaling pathway of this compound.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation, purification, and analysis of this compound from plant material.

Caption: General experimental workflow for this compound.

Conclusion

This compound stands out as a natural compound with significant potential in dermatology and pharmacology. Its high abundance in specific plant sources, particularly Vaccinium dunalianum, coupled with established isolation and purification methodologies, makes it an accessible target for further research and development. The elucidation of its mechanisms of action, primarily through tyrosinase inhibition and antioxidant pathways, provides a strong rationale for its application in skin care and as a potential therapeutic agent. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the full potential of this remarkable natural product.

References

The Biological Activity of 6-O-Caffeoylarbutin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin is a naturally occurring phenolic glycoside that has garnered significant scientific interest for its potent biological activities. A derivative of arbutin, this compound is distinguished by the addition of a caffeoyl moiety, which significantly enhances its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its well-documented tyrosinase inhibitory effects, as well as its antioxidant, and hepatoprotective properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are included to support further research and drug development efforts.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound has been quantified in several key studies. The following tables summarize the critical inhibitory and cytotoxic concentrations.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Enzyme Activity | Target Enzyme | Substrate | IC50 Value (µM) | Reference |

| Monophenolase | Mushroom Tyrosinase (mTyr) | L-Tyrosine | 1.114 ± 0.035 | [1] |

| Diphenolase | Mushroom Tyrosinase (mTyr) | L-DOPA | 95.198 ± 1.117 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | IC50 Value (µM) | Reference |

| A375 | Human Melanoma | CCK-8 | 313.001 | [1] |

| HaCaT | Human Keratinocyte (non-cancerous) | CCK-8 | >400 | [1] |

The higher IC50 value in HaCaT cells suggests a favorable safety profile with lower toxicity to normal skin cells compared to melanoma cells.

Mechanisms of Action

Tyrosinase Inhibition

This compound is a highly effective inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its mechanism of action has been identified as reversible and competitive inhibition .[1] This means that this compound competes with the natural substrates of tyrosinase, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity), for binding to the active site of the enzyme, thereby preventing the formation of melanin precursors.[1] The addition of the caffeic acid moiety to the arbutin structure is credited with its enhanced anti-melanin activity.[1]

Mechanism of competitive tyrosinase inhibition by this compound.

Hepatoprotective and Antioxidant Effects

Beyond its well-known effects on melanogenesis, this compound has demonstrated significant hepatoprotective properties. Studies have shown its ability to ameliorate acetaminophen-induced liver injury. This protective effect is attributed to its capacity to enhance the antioxidant defense system by improving the expression of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), and inhibiting the accumulation of intracellular reactive oxygen species (ROS).[2]

A key mechanism underlying these effects is the regulation of the PI3K/Akt/Nrf2 signaling pathway .[2] this compound has been shown to regulate the expression of key proteins in this pathway, including PI3K, Akt, and the transcription factor Nrf2, which plays a crucial role in the antioxidant response.[2]

Signaling pathway of this compound in hepatoprotection.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is fundamental for evaluating the inhibitory effect of compounds on tyrosinase activity.

References

6-O-Caffeoylarbutin: A Technical Guide to its Tyrosinase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Caffeoylarbutin, a natural phenolic compound, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis and enzymatic browning. This technical guide provides an in-depth analysis of the mechanism of action of this compound on tyrosinase, with a focus on its inhibitory kinetics, binding interactions, and the experimental methodologies used for its characterization. This document synthesizes current research to offer a comprehensive resource for scientists and professionals in drug development and related fields.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[1] Its activity is a primary target for the development of agents for skin lightening and the prevention of food browning.[2][3] this compound, an ester of arbutin and caffeic acid, has demonstrated significant tyrosinase inhibitory activity, surpassing that of commonly used agents like kojic acid and its parent compound, arbutin.[2] Understanding the precise mechanism of this inhibition is crucial for its potential applications in cosmetics, pharmaceuticals, and food preservation.[1][4]

Mechanism of Action: Reversible Competitive Inhibition

Current research robustly indicates that this compound acts as a reversible competitive inhibitor of mushroom tyrosinase (mTyr).[2] This mechanism is characterized by the inhibitor binding to the free enzyme at its active site, thereby competing with the substrate (e.g., L-DOPA) for binding.[2] This interaction prevents the formation of the enzyme-substrate complex and subsequent product formation. The reversibility of this inhibition suggests that the enzyme's catalytic function can be restored upon the removal of the inhibitor.[5]

Signaling Pathway of Competitive Inhibition

The interaction between this compound, tyrosinase, and its substrate can be visualized as follows:

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of the inhibitor's efficacy.

| Parameter | Activity | Value | Reference |

| IC50 | Monophenolase | 1.114 ± 0.035 µM | [2] |

| Diphenolase | 95.198 ± 1.117 µM | [2] | |

| Ki | Competitive Inhibition | 1.34 ± 0.92 µM | [2] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action involves a series of key experiments. The following protocols are synthesized from established methodologies and specifics reported in the primary literature.

Experimental Workflow

Caption: Workflow for elucidating the tyrosinase inhibition mechanism.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.[6]

-

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8)

-

Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer)[3]

-

L-DOPA solution (0.85 mM in phosphate buffer)

-

This compound solutions (various concentrations in a suitable solvent, e.g., DMSO, final concentration ≤ 1%)

-

Kojic acid solution (positive control)

-

-

Procedure:

-

In a 96-well microplate, add 100 µL of the test sample solution (containing 20 µL of plant extract or inhibitor at various concentrations).

-

Add 20 µL of mushroom tyrosinase (1000 U/mL) and 20 µL of 0.1 M phosphate buffer (pH 6.8).

-

Prepare a blank for each sample containing the sample and buffer but no enzyme.

-

Prepare a negative control containing buffer and enzyme but no inhibitor.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 0.85 mM L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode, with readings taken every minute for at least 10 minutes.[4]

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A is the rate of the reaction (change in absorbance per minute).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Enzyme Kinetic Analysis using Lineweaver-Burk Plot

To determine the type of inhibition and the inhibition constant (Ki), enzyme kinetics are studied by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Procedure:

-

Perform the tyrosinase inhibition assay as described above with a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, and 2 mM).[7]

-

For each substrate concentration, run the assay in the absence and presence of different fixed concentrations of this compound.

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

-

Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.[8]

-

The Ki can be determined from a secondary plot of the slope of each line on the Lineweaver-Burk plot against the inhibitor concentration.[9]

-

Fluorescence Quenching Spectroscopy

This technique is employed to study the binding interaction between this compound and tyrosinase by monitoring the quenching of the enzyme's intrinsic tryptophan fluorescence.[10]

-

Instrumentation: Fluorescence Spectrophotometer

-

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Record the fluorescence emission spectrum of the tyrosinase solution (excitation at ~280 nm, emission scan from ~300-400 nm).

-

Titrate the tyrosinase solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition of the inhibitor.

-

A decrease in fluorescence intensity indicates quenching, suggesting an interaction between the inhibitor and the enzyme.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

-

Molecular Docking Simulation

Computational molecular docking is used to predict the binding mode and interactions of this compound within the active site of tyrosinase.[11]

-

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.[12][13]

-

Procedure:

-

Obtain the 3D crystal structure of mushroom tyrosinase from the Protein Data Bank (PDB).

-

Prepare the 3D structure of this compound and optimize its geometry.

-

Define the binding site on the tyrosinase structure, typically centered on the catalytic copper ions.

-

Perform the docking simulation to predict the binding poses of this compound in the active site.

-

Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the active site.[9]

-

Conclusion

The available evidence strongly supports that this compound functions as a potent, reversible competitive inhibitor of mushroom tyrosinase. Its low IC50 and Ki values highlight its high efficacy. The combination of enzyme kinetics, fluorescence spectroscopy, and molecular docking provides a comprehensive understanding of its mechanism of action. This detailed technical guide serves as a foundational resource for further research and development of this compound as a promising agent in the cosmetic, pharmaceutical, and food industries. Further studies on human tyrosinase are warranted to fully elucidate its potential for clinical and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 6′-O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ijsr.in [ijsr.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 6'- O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to Robustaside B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaside B, also known as 6-O-Caffeoylarbutin, is a phenolic glycoside that has garnered significant interest within the scientific community for its notable antioxidant and pro-apoptotic properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Robustaside B, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known mechanisms of action, including its influence on critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Robustaside B is a derivative of arbutin, where a caffeoyl group is attached to the glucose moiety. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| Synonym | This compound | [2] |

| Appearance | White powder | |

| Melting Point | Not explicitly reported, but related glycosidic compounds have melting points ranging from 113°C to over 200°C.[3][4] | |

| Solubility | Specific solubility data for Robustaside B is not readily available. However, based on the solubility of its parent compound, arbutin, it is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.[1][5][6] |

Spectral Data

The structural elucidation of Robustaside B has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2] While specific spectra are not widely published, the characteristic features can be inferred from its constituent parts.

-

¹H and ¹³C NMR: The NMR spectra would exhibit characteristic signals for the arbutin and caffeoyl moieties. The proton NMR spectrum would show signals for the aromatic protons of both the hydroquinone and caffeic acid portions, as well as the sugar protons of the glucose unit. The ¹³C NMR spectrum would display corresponding carbon signals.

-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show absorption bands corresponding to hydroxyl (-OH) groups, aromatic C-H stretching, carbonyl (C=O) stretching from the ester linkage, and C=C stretching from the aromatic rings and the vinyl group of the caffeoyl moiety.[7][8][9]

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol would likely show absorption maxima characteristic of the phenolic chromophores present in the molecule, typically in the range of 280-330 nm.[10][11][12]

Experimental Protocols

Isolation and Purification of Robustaside B from Cnestis ferruginea

Robustaside B can be isolated from the leaves of Cnestis ferruginea. The following is a generalized protocol based on described methods for the isolation of phenolic glycosides.[2][13][14][15][16]

Workflow for Robustaside B Isolation

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Carbohydrate | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 4. Glycolic acid - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity [mdpi.com]

- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 6-O-Caffeoylarbutin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-caffeoylarbutin is a naturally occurring phenolic glycoside found in various plants, notably in species of the Ericaceae family such as Vaccinium dunalianum. This molecule is a derivative of arbutin, a well-known tyrosinase inhibitor used in cosmetic and pharmaceutical applications for its skin-lightening properties. The addition of a caffeoyl moiety to the arbutin structure enhances its biological activity, including its anti-melanogenic and antioxidant effects, making this compound a compound of significant interest for dermatological and therapeutic development. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, presenting the current understanding of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

-

Formation of Caffeoyl-CoA: The synthesis of the caffeoyl group donor.

-

Biosynthesis of Arbutin: The generation of the glycosylated hydroquinone acceptor molecule.

-

Caffeoylation of Arbutin: The final enzymatic transfer of the caffeoyl group to arbutin.

Phenylpropanoid Pathway and Caffeoyl-CoA Synthesis

The journey begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and activation steps ensue to produce the activated caffeoyl donor, caffeoyl-CoA.

-

Cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

-

p-Coumaric acid is then hydroxylated by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid .

-

Finally, caffeic acid is activated by 4-coumarate:CoA ligase (4CL) to form the high-energy thioester, caffeoyl-CoA .

Arbutin Biosynthesis

The formation of arbutin involves the glycosylation of hydroquinone. Hydroquinone itself is derived from the phenylpropanoid pathway, branching off from p-coumaric acid.

-

The exact pathway from p-coumaric acid to hydroquinone in plants is not fully elucidated but is believed to involve several enzymatic steps.

-

Hydroquinone is then glycosylated by an arbutin synthase (AS) , which is a type of UDP-glucosyltransferase (UGT).

-

This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to hydroquinone, forming arbutin and releasing UDP.

Caffeoylation of Arbutin to form this compound

The final and defining step in the biosynthesis of this compound is the transfer of a caffeoyl group to the 6-hydroxyl position of the glucose moiety of arbutin. This reaction is catalyzed by a specific acyltransferase .

Recent integrated metabolomics and transcriptomics analyses of Vaccinium dunalianum cell suspension cultures have provided significant insights into this step. It is speculated that this compound is generated from arbutin and a caffeoyl donor, catalyzed by a caffeoyl transferase . While the precise enzyme has not been definitively characterized, this research identified three candidate genes potentially involved in this synthesis: Unigene0044545, Unigene0043539, and Unigene0017356.[1][2]

The likely caffeoyl donor is caffeoyl-CoA , a common substrate for acyltransferases of the BAHD family. These enzymes catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules.

Quantitative Data

The following tables summarize the available quantitative data related to the precursors and final product.

Table 1: Content of Arbutin, Chlorogenic Acid, and this compound in different parts of Vaccinium dunalianum

| Plant Part | Arbutin Content (%) | Chlorogenic Acid Content (%) | This compound Content (%) |

| Leaf Buds | 1.85 | 1.52 | 31.76 |

| Flower Buds | 1.23 | 1.01 | 25.43 |

| Leaves | 0.98 | 0.87 | 15.89 |

| Stems | 0.21 | 0.15 | 3.45 |

| Roots | 0.05 | 0.03 | 0.56 |

Data adapted from Luo et al., 2015.[3]

Table 2: Production of Arbutin and this compound in V. dunalianum cell suspension cultures after feeding with Hydroquinone

| Treatment | Arbutin (mg/g DW) | This compound (Relative Abundance) |

| Control (0 h) | 0.12 ± 0.01 | 1.00 |

| 0.5 mM HQ (12 h) | 15.52 ± 0.28 | Significantly up-regulated |

Data adapted from a 2024 study on integrated metabolomics and transcriptomics.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination of Arbutin, Chlorogenic Acid, and this compound

This method is suitable for the quantitative analysis of the key compounds in plant extracts.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: 0.1% Phosphoric acid in water

Gradient Elution:

-

A linear gradient program can be optimized, for example, starting with a low percentage of Solvent A, and gradually increasing it over 30-40 minutes.

Detection:

-

UV detection at 280 nm.

Sample Preparation:

-

Dry and powder the plant material.

-

Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm membrane before injection.

Quantification:

-

Prepare standard solutions of arbutin, chlorogenic acid, and this compound of known concentrations to generate calibration curves.

-

Compare the peak areas of the samples to the calibration curves to determine the concentration of each analyte.[3][4]

In Vitro Acyltransferase Assay (Adapted for Caffeoyltransferase)

This protocol provides a general framework for assaying the activity of the putative caffeoyltransferase responsible for the synthesis of this compound.

Reaction Mixture (Final Volume, e.g., 100 µL):

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Arbutin (substrate, e.g., 1 mM)

-

Caffeoyl-CoA (acyl donor, e.g., 0.5 mM)

-

Enzyme extract (partially purified or crude protein extract from a source expressing the candidate caffeoyltransferase gene)

Assay Procedure:

-

Combine the buffer, arbutin, and enzyme extract in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding caffeoyl-CoA.

-

Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the formation of this compound.

Detection of Product:

-

The formation of this compound can be monitored by HPLC with UV detection, comparing the retention time and UV spectrum with an authentic standard.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how plants create complex and bioactive molecules through the convergence of different metabolic pathways. While the initial steps involving the phenylpropanoid pathway and the glycosylation of hydroquinone are relatively well-understood, the final caffeoylation step is an active area of research. The identification of candidate genes for the caffeoyltransferase in Vaccinium dunalianum provides a critical foundation for future studies.[1][2]

For researchers and professionals in drug development, a complete understanding of this pathway is paramount. Future work should focus on the definitive characterization of the acyltransferase responsible for the final step, including its substrate specificity and kinetic properties. This knowledge will be instrumental in developing biotechnological production platforms for this compound, potentially through metabolic engineering in microbial or plant-based systems. Such advancements would enable a sustainable and scalable supply of this promising compound for cosmetic and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Shikimate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 3. Exploiting the Substrate Promiscuity of Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase to Reduce Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 6-O-Caffeoylarbutin in Vaccinium dunalianum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of 6-O-Caffeoylarbutin, a potent tyrosinase inhibitor found in significant quantities in Vaccinium dunalianum. The document provides a comprehensive overview of the extraction and purification protocols, quantitative analysis, and the elucidation of its primary biological activity. Detailed experimental methodologies are presented to enable replication and further investigation. Visual representations of the experimental workflow and the proposed mechanism of action are included to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Vaccinium dunalianum, an evergreen shrub primarily found in Southwest China, has been traditionally used in folk medicine.[1] Phytochemical investigations have revealed that the buds of this plant are a rich source of phenolic compounds, with this compound being a major constituent.[2] This compound, an ester of arbutin and caffeic acid, has garnered significant scientific interest due to its potent biological activities, most notably its ability to inhibit the enzyme tyrosinase.[3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[4] this compound has demonstrated superior anti-melanin activity compared to commercially used agents like beta-arbutin, with the added benefit of lower toxicity.[5] This guide provides an in-depth look at the scientific journey from the plant source to the characterization of this promising bioactive molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the abundance and biological activity of this compound.

Table 1: Content of this compound in Vaccinium dunalianum

| Plant Part | Method of Analysis | Content of this compound | Reference |

| Dried Leaf Buds | RP-HPLC | Up to 31.76% | [6][7] |

| Leaves | HPLC | High concentration | [8] |

| Flower Buds | RP-HPLC | High concentration | [6] |

Table 2: Tyrosinase Inhibitory Activity of this compound

| Activity | Enzyme Source | Substrate | IC₅₀ Value | Inhibition Type | Reference |

| Monophenolase | Mushroom Tyrosinase | L-Tyrosine | 1.114 ± 0.035 µM | Competitive | [3] |

| Diphenolase | Mushroom Tyrosinase | L-DOPA | 95.198 ± 1.117 µM | Competitive | [3] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a bioactivity-guided approach for the extraction and isolation of this compound from the buds of Vaccinium dunalianum.[9]

3.1.1. Plant Material and Extraction

-

Plant Material: Air-dried buds of Vaccinium dunalianum are used as the starting material.

-

Extraction: The dried plant material is powdered and extracted using an ultrasound-assisted method with 70% methanol.[9] This is followed by filtration to obtain the crude extract.

3.1.2. Purification

-

Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a D101 macroporous resin column to enrich the phenolic compounds and yield a purified extract.[9]

-

Medium-Pressure Liquid Chromatography (MPLC): The purified extract is further fractionated using MPLC on an RP-C18 column.[9] A gradient elution with methanol and water is employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Final Purification: Fractions rich in this compound are pooled and may require further purification steps, such as Sephadex LH-20 column chromatography, to yield the pure compound.[8]

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on mushroom tyrosinase.[3]

-

Reagents: Mushroom tyrosinase, L-tyrosine (substrate for monophenolase activity), L-DOPA (substrate for diphenolase activity), phosphate buffer, and the test compound (this compound).

-

Procedure:

-

A reaction mixture containing phosphate buffer, tyrosinase enzyme, and varying concentrations of this compound is prepared.

-

The mixture is pre-incubated.

-

The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

-

The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined. The type of inhibition (e.g., competitive, non-competitive) is determined by constructing Lineweaver-Burk plots.[3]

Visualizations

Experimental Workflow for Isolation

References

- 1. 2-O-Caffeoylarbutin | C21H22O10 | CID 131751154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6′-O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC simultaneous determination of arbutin, chlorogenic acid and 6'-O-caffeoylarbutin in different parts of Vaccinium dunalianum Wight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Identification of 2 New 6−<i>O</i>−caffeoylglucosides from the Leaves of <i>Vaccinium dunalianum</i> [xnldxb.ns.swfu.edu.cn]

- 9. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of 6-O-Caffeoylarbutin: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of 6-O-Caffeoylarbutin, a naturally occurring phenolic compound. Synthesizing the available scientific literature, this document details the compound's known antioxidant mechanisms, presents quantitative data from relevant studies, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring novel antioxidant agents.

Executive Summary

This compound, a molecule combining the structures of arbutin and caffeic acid, is emerging as a compound of significant interest, primarily for its potent tyrosinase inhibitory activity.[1][2] Beyond its well-documented effects on melanogenesis, this compound possesses notable antioxidant properties.[2][3] The presence of a caffeoyl moiety, with its characteristic ortho-dihydroxy phenyl group, confers substantial radical-scavenging capabilities. While direct quantitative antioxidant metrics for the pure compound are not extensively documented in publicly available literature, studies on extracts and fractions rich in this compound strongly indicate its superior antioxidant potential. This guide will consolidate the existing data and propose putative mechanisms of action to inform future research and development.

Chemical Structure and Antioxidant Moiety

This compound is structurally defined as the esterification product of the primary alcohol of arbutin and the carboxylic acid of caffeic acid. The antioxidant capacity of the molecule is primarily attributed to the caffeoyl group.

-

Ortho-dihydroxy substitution: The two hydroxyl groups on the aromatic ring of the caffeoyl moiety are positioned ortho to each other. This configuration is critical for high antioxidant activity, as it allows for the donation of hydrogen atoms to free radicals, forming a stable ortho-quinone.

-

Electron Delocalization: The conjugated double bond in the propenoic acid side chain allows for the delocalization of the unpaired electron after radical formation, further stabilizing the resulting phenoxyl radical and enhancing its scavenging capacity.

Quantitative Antioxidant Data

Direct, peer-reviewed studies detailing the specific IC50 values of pure this compound in standard antioxidant assays are limited. However, research involving bioactivity-guided fractionation of plant extracts provides strong evidence of its high antioxidant capacity.

A key study on Vaccinium dunalianum Wight, a plant known to be a rich source of this compound, isolated the compound and evaluated the antioxidant activity of various fractions.[4] The study concluded that this compound had the highest antioxidant capacity compared to the other isolated compounds, although a specific IC50 value for the pure substance was not reported.[4] The table below summarizes the antioxidant activities of the purified extract (PM) and a fraction (Fr. D) with a high concentration of this compound.

Table 1: Antioxidant Activity of Vaccinium dunalianum Extracts Rich in this compound

| Sample | DPPH Scavenging (nM TE/mg extract) | FRAP Value (nM TE/mg extract) | ABTS Scavenging (nM TE/mg extract) |

|---|---|---|---|

| Purified Extract (PM) | 0.44 ± 0.01 | 0.98 ± 0.02 | 12.31 ± 0.17 |

| Fraction D (80% MeOH) | 0.62 ± 0.01 | 1.58 ± 0.02 | 19.25 ± 0.23 |

Data sourced from a study on Vaccinium dunalianum extracts.[4] TE = Trolox Equivalents.

To provide context, the following table presents reported antioxidant values for structurally related phenolic compounds.

Table 2: Comparative Antioxidant Activity (IC50) of Structurally Related Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

|---|---|---|---|

| Caffeic Acid | ~10.5 (Superoxide) | Not specified | [5] |

| Quercetin | Data available | Data available | [6][7] |

| Rutin | Data available | Data available | [6][7] |

| Epicatechin | Data available | Data available | [6][7] |

Note: Assay conditions and methodologies may vary between studies, affecting direct comparability.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to operate through several mechanisms, characteristic of phenolic compounds.

Direct Radical Scavenging

The primary mechanism is the direct quenching of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). The ortho-dihydroxy arrangement on the caffeoyl moiety is particularly efficient at donating a hydrogen atom to a radical (R•), thereby neutralizing it.

Putative Cellular Antioxidant Mechanisms: Nrf2 Signaling Pathway

While direct experimental evidence for this compound is pending, many phenolic compounds, particularly those with a catechol (ortho-dihydroxy) structure, are known to modulate endogenous antioxidant defense systems. A key putative mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Experimental Protocols

The following sections detail standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.

Bioactivity-Guided Isolation Workflow

The isolation of this compound from its natural source, such as Vaccinium dunalianum, is a critical first step for its study. A typical workflow involves extraction, purification, and fractionation, guided by bioactivity assays at each stage.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value.

-

Reaction: In a 96-well plate or cuvette, mix the sample solution with the DPPH working solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer. A solvent blank (methanol + sample solvent) and a control (methanol + DPPH solution) are required.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-10 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction: Add a small volume of the sample to a large volume of the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored product at approximately 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, typically FeSO₄·7H₂O or Trolox.

Conclusion and Future Directions

This compound is a promising multifunctional molecule with significant antioxidant potential in addition to its established role as a tyrosinase inhibitor. The structural characteristics, specifically the caffeoyl moiety, provide a strong chemical basis for its radical scavenging activity. While quantitative data for the pure compound remains an area for future investigation, evidence from extracts rich in this molecule confirms its high antioxidant capacity.

Recommendations for Future Research:

-

Quantitative Analysis: Perform standardized DPPH, ABTS, FRAP, and ORAC assays on purified this compound to establish definitive IC50 and TEAC values.

-

Cellular Studies: Investigate the cellular antioxidant activity (CAA) of this compound in relevant cell lines (e.g., keratinocytes, fibroblasts) under oxidative stress.

-

Mechanism Elucidation: Conduct studies to confirm the modulation of the Nrf2 pathway and other potential antioxidant signaling cascades by this compound. This would involve Western blot analysis for Nrf2 translocation and qPCR for the expression of downstream antioxidant enzymes.

-

In Vivo Studies: Evaluate the protective effects of this compound against oxidative stress in animal models of skin aging, inflammation, or other relevant pathologies.

The elucidation of these factors will be critical for the potential development of this compound as a therapeutic agent in dermatology, cosmetics, and other fields where mitigating oxidative stress is beneficial.

References

- 1. 6′-O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 136172-60-6 | LFA17260 | Biosynth [biosynth.com]

- 3. This compound | 136172-60-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

6-O-Caffeoylarbutin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin, a phenolic glycoside, is a derivative of arbutin naturally occurring in various plant species. It has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, extraction and isolation protocols, and detailed analysis of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Physicochemical Properties

This compound is characterized by the esterification of the primary alcohol group of arbutin with caffeic acid. This structural feature significantly influences its biological properties.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | PubChem |

| Molecular Formula | C21H22O10 | |

| Molecular Weight | 434.40 g/mol | |

| CAS Number | 136172-60-6 | |

| Appearance | Off-white crystalline powder | [1] |

Extraction and Isolation from Vaccinium dunalianum

Vaccinium dunalianum Wight is a prominent natural source of this compound, with dried leaf buds containing up to 31.76% of the compound[2][3].

Experimental Protocol: Extraction and Isolation

The following protocol is adapted from the methodology described for the extraction and isolation of this compound from the buds of V. dunalianum[1][4].

-

Extraction:

-

Air-dried and powdered buds of V. dunalianum are macerated with 60% aqueous acetone at room temperature.

-

The extract is filtered and concentrated under reduced pressure at 40°C to remove the acetone.

-

The resulting aqueous solution is defatted by partitioning with diethyl ether.

-

The aqueous layer is further concentrated to remove any residual organic solvent.

-

Upon standing at room temperature overnight, a crystalline powder of nearly pure this compound precipitates.

-

-

Purification:

-

The crude extract can be further purified using D101 macroporous resin column chromatography[4].

-

The purified extract is then subjected to Medium Pressure Liquid Chromatography (MPLC) on an RP-C18 column to yield various fractions[4].

-

Fractions containing this compound are identified by analytical techniques such as HPLC.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a reliable and accurate method for the simultaneous determination and quantification of this compound in plant extracts[2][3].

Experimental Protocol: RP-HPLC Analysis

The following protocol is based on a validated method for the analysis of this compound in V. dunalianum[3].

-

Chromatographic System: Reversed-phase HPLC system with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (e.g., acetonitrile).

-

Detection: UV detection at 280 nm[3].

-

Quantification: Based on a calibration curve generated with a purified standard of this compound.

Biological Activities and Mechanisms of Action

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a promising agent for skin lightening and treating hyperpigmentation[5].

| Parameter | Value | Source |

| IC50 (monophenolase) | 1.114 ± 0.035 µM | [5] |

| IC50 (diphenolase) | 95.198 ± 1.117 µM | [5] |

| Inhibition Type | Reversible Competitive | [5] |

This protocol is a generalized procedure for assessing tyrosinase inhibitory activity[5][6][7].

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and different concentrations of this compound.

-

Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

-

Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome formation.

-

Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor. The IC50 value is determined from the dose-response curve.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

| Assay | Activity of this compound | Source |

| DPPH Radical Scavenging | High | [8] |

| ABTS Radical Scavenging | High | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Significant | [4][9] |

| α-glucosidase inhibition (IC50) | 38.38 ± 1.84 µg/mL | [4][9] |

| Pancreatic lipase inhibition (IC50) | 97.56 ± 7.53 µg/mL | [4][9] |

This is a common method for evaluating the free radical scavenging activity of a compound[10].

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

-

Incubation: Add different concentrations of this compound to the DPPH solution.

-

Measurement: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes). Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

Hepatoprotective and Anti-inflammatory Activity

This compound has demonstrated protective effects against liver and brain damage by mitigating oxidative stress and inflammation. This is mediated, at least in part, through the SIRT1/NF-κB signaling pathway[11].

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress responses. It can deacetylate and thereby inhibit the activity of the p65 subunit of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines. By activating SIRT1, this compound can suppress the NF-κB signaling pathway, leading to a reduction in inflammation[11][12][13].

Other Potential Biological Activities

While direct evidence for the anticancer and neuroprotective effects of this compound is still emerging, studies on structurally related compounds suggest potential activities in these areas. For instance, caffeic acid and its esters have been reported to possess anticancer and neuroprotective properties[14][15]. Further research is warranted to specifically investigate these activities for this compound.

Safety and Toxicology

Available data suggests that this compound has a favorable safety profile.

| Cell Line | IC50 | Toxicity | Source |

| A375 (Human melanoma) | 313.001 µM | Growth reduction | [5] |

| HaCaT (Human keratinocytes) | >400 µM | Mild toxicity | [5] |

Animal studies have also indicated that this compound has slight toxicity within safe doses[5].

Conclusion and Future Perspectives

This compound is a multifunctional natural compound with significant potential in the pharmaceutical and cosmetic industries. Its potent tyrosinase inhibitory and antioxidant activities, coupled with its anti-inflammatory and hepatoprotective effects, make it a compelling candidate for further development. The elucidation of its mechanism of action through the SIRT1/NF-κB pathway provides a solid foundation for targeted therapeutic applications.

Future research should focus on:

-

Comprehensive in vivo studies to validate the efficacy of this compound for various applications.

-

A detailed investigation into its pharmacokinetic and pharmacodynamic properties.

-

Exploration of its potential anticancer and neuroprotective activities.

-

Optimization of formulation strategies to enhance its bioavailability and stability for topical and systemic delivery.

This comprehensive technical guide summarizes the current state of knowledge on this compound, highlighting its promise as a valuable bioactive compound and paving the way for future research and development.

References

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. HPLC simultaneous determination of arbutin, chlorogenic acid and 6'-O-caffeoylarbutin in different parts of Vaccinium dunalianum Wight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6′-O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ojs.openagrar.de [ojs.openagrar.de]

- 11. 6'-O-caffeoylarbutin attenuates D-galactose-induced brain and liver damage in aging mice via regulating SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 13. The protective effects of activating Sirt1/NF-κB pathway for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of caffeine in the model of 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

6-O-Caffeoylarbutin: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin is a naturally occurring phenolic glycoside and an ester of arbutin and caffeic acid. It has garnered significant interest in the pharmaceutical and cosmetic industries for its potent tyrosinase inhibitory and antioxidant properties.[1] As a promising candidate for skin-lightening formulations and other therapeutic applications, a thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the solubility and stability of this compound, including experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.39 g/mol | [2] |

| Appearance | Powder | [3] |

| Predicted pKa | 9.32 ± 0.10 | [2] |

| Predicted Density | 1.553 ± 0.06 g/cm³ | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. Based on available data, it is generally soluble in a range of organic solvents.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Temperature | Source |

| Chloroform | Soluble | Not Specified | [2] |

| Dichloromethane | Soluble | Not Specified | [2] |

| Ethyl Acetate | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble, ≥20 mg/mL | Not Specified | [2] |

| Acetone | Soluble | Not Specified | [2] |

| Pyridine | Soluble | Not Specified | [4] |

| Methanol | Soluble | Not Specified | [4] |

| Ethanol | Soluble | Not Specified | [4] |

| Water | Poor (inferred) | Not Specified | [5] |